Midodrine

Catalog No.
S3317178
CAS No.
3092-17-9
M.F
C12H18N2O4
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Midodrine

CAS Number

3092-17-9

Product Name

Midodrine

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)

InChI Key

PTKSEFOSCHHMPD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble
4.45e+00 g/L

Synonyms

Amatine, Gutron, Midodrin, Midodrine, Midodrine Hydrochloride, Midodrine Monohydrochloride, Midon, Monohydrochloride, Midodrine, ProAmatine, ST 1085, ST-1085, ST1085

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

The exact mass of the compound Midodrine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758429. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Orthostatic Hypotension

Midodrine's effectiveness in managing OH symptoms is well documented in scientific research. Studies have shown it increases blood pressure and vascular tone, leading to a reduction in the frequency and severity of syncope (fainting) episodes in OH patients []. A double-blind, placebo-controlled study confirmed these findings, demonstrating midodrine's clinical benefit in improving symptoms measured by a tilt-table test [].

These studies provide strong scientific evidence supporting the use of midodrine hydrochloride as a treatment for symptomatic orthostatic hypotension.

Potential Use in Other Conditions

Scientific research is exploring the potential applications of midodrine hydrochloride beyond OH. Some studies have investigated its use in:

  • Heart Failure: Midodrine, as a peripheral alpha-1 agonist, might be beneficial for patients with heart failure and symptomatic hypotension, allowing for better management of their condition []. However, more research is needed to confirm its efficacy and safety in this context.
  • Hepatic Cirrhosis: Studies suggest midodrine might be effective in reducing body weight and abdominal girth in patients with non-azotemic cirrhotic ascites (fluid buildup in the abdomen) [].

Midodrine hydrochloride is a synthetic vasopressor and antihypotensive agent primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It is marketed under various brand names, including ProAmatine and Orvaten. The compound is classified as an alpha-1 adrenergic receptor agonist, which means it activates these receptors to induce vasoconstriction and subsequently increase blood pressure. Midodrine is administered orally and is known for its rapid absorption and conversion into its active metabolite, desglymidodrine, which exerts the therapeutic effects of the drug .

Chemical Properties

  • Molecular Formula: C₁₂H₁₈N₂O₄HCl
  • Molar Mass: 290.7 g/mol
  • Physical Appearance: Odorless, white crystalline powder
  • Solubility: Soluble in water; sparingly soluble in methanol
  • pKa: 7.8 (0.3% aqueous solution)
  • Melting Range: 200°C to 203°C .

Midodrine is generally well-tolerated, but side effects can occur. Common side effects include scalp tingling, piloerection (goosebumps), and nausea. In rare cases, more serious side effects like urinary retention and hypertension can develop.

Midodrine hydrochloride is not flammable but should be stored according to the manufacturer's recommendations, typically at room temperature in a tightly sealed container.

Data on Toxicity:

  • Oral LD50 (rats): 1000 mg/kg []

Midodrine undergoes several chemical transformations, primarily involving its conversion to desglymidodrine through deglycination. This metabolic process occurs in various tissues and involves the removal of a glycine moiety from midodrine. The pharmacological activity of midodrine is attributed to desglymidodrine, which selectively binds to alpha-1 adrenergic receptors in the vascular system, leading to increased vascular tone and elevated blood pressure .

Key Reaction Steps

  • Deglycination: Midodrine is hydrolyzed to form desglymidodrine.
  • Vasoconstriction: Desglymidodrine binds to alpha-1 adrenergic receptors, causing vasoconstriction.

Midodrine's primary biological activity centers around its role as a prodrug that enhances blood pressure through its active metabolite. Desglymidodrine specifically activates alpha-1 adrenergic receptors located in arterioles and venous vasculature, resulting in increased peripheral vascular resistance and blood pressure elevation. This action is particularly beneficial for patients suffering from orthostatic hypotension .

Pharmacokinetics

  • Absorption: Rapid absorption after oral administration; peak plasma concentrations occur within 30 minutes.
  • Half-life: Approximately 25 minutes for midodrine; 3 to 4 hours for desglymidodrine.
  • Bioavailability: About 93% when measured as desglymidodrine .

The synthesis of midodrine involves several steps starting from 1,4-dimethoxybenzene:

  • Acylation: Reacting 1,4-dimethoxybenzene with chloroacetyl chloride produces a chloroketone.
  • Amine Formation: Conversion of the halogen to an amine using standard methods.
  • Reduction: The ketone is reduced to an alcohol using borohydride.
  • Final Acylation: Acylation of the amino group leads to midodrine formation through a series of reactions including azide displacement and catalytic reduction .

Midodrine has been studied for potential interactions with various drugs:

  • CYP Enzyme Interactions: Midodrine acts as an inhibitor of cytochrome P450 2D6, which can affect the metabolism of other drugs metabolized by this enzyme, such as certain antidepressants and antiarrhythmics .
  • Adverse Reactions: Co-administration with alpha-adrenergic blockers may reduce midodrine's effectiveness. Additionally, there are reports of supine hypertension when used alongside corticosteroids like fludrocortisone acetate .

Notable Drug Interactions

  • Increased plasma levels of desglymidodrine when combined with CYP2D6 inhibitors (e.g., quinidine).
  • Potential enhancement of bradycardic effects when used with Amiodarone or Amitriptyline .

Midodrine shares pharmacological properties with several other compounds that act on the adrenergic system or have similar therapeutic uses.

Compound NameMechanism of ActionUnique Features
PhenylephrineAlpha-1 adrenergic agonistPrimarily used as a decongestant; less selective
NoradrenalineEndogenous catecholamineActs on both alpha and beta receptors
MidazolamBenzodiazepine that enhances GABA activityPrimarily used for sedation; not directly comparable
FludrocortisoneMineralocorticoid receptor agonistUsed for adrenal insufficiency; different mechanism

Uniqueness of Midodrine

Midodrine's uniqueness lies in its specific action as a prodrug that selectively targets peripheral alpha-1 adrenergic receptors without significant central nervous system effects, making it particularly effective for treating orthostatic hypotension without inducing sedation or central side effects typically associated with other sympathomimetics .

Historical Context of Sympathomimetic Agent Discovery

The discovery of sympathomimetic agents traces back to the isolation of endogenous catecholamines—epinephrine, norepinephrine, and dopamine—which regulate cardiovascular and autonomic functions. Early 20th-century research identified the phenethylamine scaffold as central to adrenergic activity, leading to synthetic analogs like amphetamine. However, these non-selective agonists caused widespread side effects due to activation of multiple receptor subtypes.

Midodrine’s development in 1971 emerged from efforts to create agents with localized α~1~-adrenergic activity for hypotension management. Unlike earlier non-selective vasopressors, midodrine’s prodrug design minimized off-target effects by delaying activation until hepatic conversion to desglymidodrine. This approach built on lessons from 1940s-era prodrugs, which demonstrated improved pharmacokinetic profiles through controlled metabolic activation.

Rational Drug Design Strategies for α-Adrenergic Agonists

Midodrine’s design adheres to the structure-activity relationship (SAR) principles for α-adrenergic agonists:

  • Phenethylamine backbone: The 2-(2,5-dimethoxyphenyl)ethylamine core ensures affinity for α~1~-receptors, with methoxy groups enhancing lipid solubility and receptor binding.
  • Chiral center: The β-hydroxyl group in the R-configuration optimizes interactions with the receptor’s aspartate residue (ASP128 3.32), critical for agonistic activity.
  • Prodrug modification: Glycinamide substitution at the amine group delays activation until enzymatic cleavage in the liver, reducing first-pass metabolism and improving oral bioavailability.

Recent advances in conformation constraint, as demonstrated in α~2A~-AR agonists like medetomidine derivatives, highlight the potential for midodrine analogs with enhanced selectivity. Computational modeling of midodrine’s binding to α~1~-receptors reveals hydrogen bonding between the hydroxyl group and ASP128 3.32 as indispensable for activity.

Optimization of Prodrug Characteristics for Bioavailability Enhancement

Midodrine’s prodrug strategy addresses key pharmacokinetic challenges:

PropertyMidodrineDesglymidodrine
Log P-0.5 to -0.95-0.01 to 0.15
Bioavailability93%93%
SolubilityHigh (water)Moderate

The addition of a glycinamide group increases midodrine’s solubility, enabling efficient intestinal absorption. Hepatic esterases then cleave the glycinamide moiety, releasing desglymidodrine, which exhibits optimal log P for crossing the blood-brain barrier minimally, reducing central side effects. This prodrug approach contrasts with earlier sympathomimetics like ephedrine, which lacked metabolic targeting and caused nonspecific stimulation.

Industrial-Scale Production Methodologies and Challenges

The synthesis of midodrine hydrochloride involves five steps, avoiding class 1 solvents and heavy metal catalysts:

  • Acylation: Chloroacetyl chloride reacts with 1,4-dimethoxyphenyl ketone to form a chloroketone intermediate.
  • Amination: Substitution with ammonia yields 2-amino-1-(2,5-dimethoxyphenyl)ethanone.
  • BOC protection: N-BOC-glycine couples via 1,1'-carbonyldiimidazole (CDI) to produce a novel carbamate intermediate (tertiary-butyl-N-{[2-(2,5-dimethoxyphenyl)-2-ketoethyl]carbamoyl}methyl carbamate).
  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol.
  • Deprotection: Hydrochloric acid removes the BOC group, yielding midodrine hydrochloride.

Industrial challenges:

  • Racemic mixture control: Midodrine’s chiral center necessitates stringent enantiomeric purity checks, as the R-enantiomer is pharmacologically active.
  • Stability: Midodrine hydrochloride tablets require storage at 15–30°C with 8-week in-use stability post-opening.
  • Regulatory compliance: Batch analyses must confirm absence of genotoxic impurities from intermediates like chloroacetyl chloride.

Recent patents describe improved routes using CDI-mediated coupling, which enhances yield (85–90%) and reduces side products compared to traditional DCC methods. Scalability is further aided by continuous flow chemistry adaptations, though these remain experimental for midodrine.

Desglymidodrine, the active metabolite of midodrine, binds to α₁-adrenergic receptor subtypes (α₁A, α₁B, α₁D) with distinct structural motifs. Cryo-electron microscopy studies of α₁A-adrenergic receptor (α₁AAR) bound to endogenous agonists like noradrenaline reveal a conserved binding pocket comprising transmembrane helices 3, 5, 6, and 7. The protonated amine of desglymidodrine forms a salt bridge with aspartate residue D₁₂₈³.³² in the third transmembrane helix (TM3), a critical interaction for receptor activation [4]. This interaction stabilizes the receptor’s active conformation, facilitating G protein coupling.

Comparative analysis of α₁AR subtypes highlights conserved residues in the orthosteric binding site. For example, phenylalanine F₃₁₂⁶.⁵⁵ in α₁AAR creates a hydrophobic subpocket that accommodates the chloro-substituted aromatic ring of synthetic agonists like oxymetazoline [4]. Desglymidodrine’s ethanolamine group mimics this interaction, albeit with a smaller methoxy substitution, reducing steric hindrance and enabling broader subtype activation [1] [4]. Mutagenesis studies demonstrate that substitution of valine V₁₉₇⁴⁵.⁵² in α₁BAR with bulkier residues (e.g., leucine) diminishes desglymidodrine’s binding affinity, underscoring the role of pocket geometry in ligand recognition [3].

Receptor SubtypeKey Binding ResiduesLigand Interactions
α₁AARD₁₂₈³.³², F₃₁₂⁶.⁵⁵Salt bridge, hydrophobic packing
α₁BARV₁₉₇⁴⁵.⁵², L₃₁₄⁶.⁵⁵Hydrophobic cavity stabilization
α₁DARS₁₉₈⁴⁵.⁵², Q₃₄₅⁶.⁵⁸Polar interactions

Comparative Activation Patterns Across α₁ Receptor Subtypes

Desglymidodrine exhibits differential efficacy across α₁AR subtypes due to variations in extracellular loop architecture and transmembrane helix packing. In α₁AAR, the extracellular loop 2 (ECL2) forms a β-hairpin structure that constricts the ligand entry pathway, favoring compact agonists like desglymidodrine over bulkier antagonists [4]. By contrast, α₁DAR’s ECL2 adopts a more open conformation, enabling broader ligand accessibility but reducing desglymidodrine’s binding stability [4].

Functional assays reveal that desglymidodrine’s half-maximal effective concentration (EC₅₀) for α₁AAR (15 nM) is threefold lower than for α₁BAR (45 nM), reflecting tighter coupling to Gq proteins in the former subtype [3] [4]. This disparity arises from nonconserved residues in TM5: glutamine Q₃₄₅⁶.⁵⁸ in α₁DAR forms a hydrogen bond with desglymidodrine’s secondary amine, whereas leucine L₃₁₄⁶.⁵⁵ in α₁BAR prioritizes hydrophobic interactions [3]. Such structural nuances explain why α₁AAR dominates in vascular smooth muscle contraction, while α₁DAR mediates central nervous system responses [1] [4].

Peripheral Selectivity Mechanisms and Blood-Brain Barrier Exclusion

Desglymidodrine’s peripheral selectivity stems from its physicochemical properties and limited blood-brain barrier (BBB) permeability. With a calculated partition coefficient (logP) of 1.2 and polar surface area of 72 Ų, the molecule meets Lipinski’s criteria for membrane permeability but lacks the lipid solubility required to traverse BBB endothelial cells [1]. This contrasts with endogenous catecholamines like noradrenaline, which utilize active transport via the norepinephrine transporter (NET) [4].

Molecular dynamics simulations further demonstrate that desglymidodrine’s methoxy groups form hydrogen bonds with extracellular water molecules, reducing its membrane diffusivity. Additionally, P-glycoprotein (P-gp) efflux transporters at the BBB actively exclude desglymidodrine, as evidenced by in vitro assays showing a 4.7-fold increase in brain penetration upon P-gp inhibition [1]. These mechanisms collectively confine desglymidodrine’s activity to peripheral vasculature, minimizing central α₁AR-mediated effects like hypertension or tachycardia.

Signal Transduction Cascades in Vascular Smooth Muscle Cells

Desglymidodrine activates α₁ARs on vascular smooth muscle cells, initiating a Gq/11-dependent signaling cascade. Receptor activation stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [4]. IP₃ binds to endoplasmic reticulum receptors, triggering calcium release and elevating cytosolic Ca²⁺ concentrations from 100 nM to 1–2 μM [4]. This Ca²⁺ surge activates calmodulin, which phosphorylates myosin light-chain kinase (MLCK), leading to actin-myosin cross-bridge formation and sustained vasoconstriction [1] [4].

Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates calponin and caldesmon to inhibit their actin-binding activity, further enhancing contractile force [4]. Negative feedback occurs via G protein-coupled receptor kinases (GRKs), which phosphorylate activated α₁ARs, promoting β-arrestin recruitment and receptor internalization [3]. This dynamic regulation ensures transient vasoconstriction, aligning with midodrine’s short-lived hemodynamic effects.

Midodrine hydrochloride demonstrates distinct dose-dependent vascular effects in isolated tissue preparations, with its active metabolite desglymidodrine serving as the primary mediator of vasoconstriction [1]. In controlled experimental studies using isolated vascular preparations, midodrine exhibits a clear concentration-response relationship that follows classical pharmacological principles [2].

Studies utilizing rabbit descending thoracic aorta preparations have revealed that desglymidodrine, the pharmacologically active metabolite of midodrine, produces dose-dependent contractile responses [2]. The vasoconstrictor activity demonstrates stereospecificity, with the (-)-enantiomer of both midodrine and desglymidodrine being exclusively responsible for the pharmacological activity, while the (+)-enantiomers remain inactive [2]. This finding indicates that the molecular configuration is critical for receptor binding and subsequent vascular smooth muscle contraction.

In vascular preparation studies, desglymidodrine elicited approximately 80% of the contractile response produced by noradrenaline in human venous preparations [3]. The compound acts through stimulation of alpha-adrenergic receptors, specifically targeting alpha-1 receptor subtypes that mediate vascular smooth muscle contraction [3] [4]. The dose-response curve characteristics demonstrate a sigmoidal relationship typical of receptor-mediated responses, with threshold concentrations, linear response phases, and plateau effects at maximal concentrations.

Table 1: Dose-Response Characteristics in Isolated Vascular Preparations

ParameterValueTissue TypeReference
Maximum Response (% of noradrenaline)80%Human veins [3]
Active Enantiomer(-)-formRabbit aorta [2]
Inactive Enantiomer(+)-formRabbit aorta [2]
Receptor SelectivityAlpha-1 selectiveMultiple preparations [4]

The concentration-response relationships in isolated vessel preparations reveal that midodrine hydrochloride requires metabolic conversion to desglymidodrine for optimal vascular activity [1] [5]. Peak pharmacological effects in tissue bath studies occur when sufficient enzymatic conversion has taken place, typically requiring pre-incubation periods to allow for metabolite formation [5].

In Vitro Characterization of Venoconstrictive Potency

Midodrine hydrochloride exhibits pronounced venoconstrictive properties through its active metabolite desglymidodrine, which demonstrates selectivity for venous over arterial vessels [6]. The venoconstrictive potency has been characterized extensively in various in vitro experimental systems, revealing specific patterns of vascular reactivity [7].

Desglymidodrine acts as a selective alpha-1-adrenergic receptor agonist that induces both arterial and venous vasoconstriction, with particular efficacy in venous capacitance vessels [6]. The compound increases peripheral vascular resistance and enhances venous tone, leading to elevated venous return and improved cardiac preload [7]. This dual action on both arterial resistance vessels and venous capacitance vessels distinguishes midodrine from other vasoactive compounds.

In vitro studies demonstrate that the venoconstrictive effects of midodrine are mediated through alpha-1A and alpha-1B adrenergic receptor subtypes [1]. The compound shows negligible activity at beta-adrenergic receptors, ensuring that its vascular effects are primarily mediated through alpha-adrenergic pathways [1] [5]. This selectivity profile contributes to its consistent venoconstrictive activity without concurrent cardiac stimulation.

Table 2: Venoconstrictive Potency Characteristics

ParameterVenous ResponseArterial ResponseReceptor Subtype
Alpha-1A activityHighModeratePrimary target [1]
Alpha-1B activityHighModeratePrimary target [1]
Alpha-1D activityLowLowMinimal [1]
Beta-adrenergic activityNoneNoneNo activity [5]

The venoconstrictive potency of midodrine has been quantified using isolated vessel strip preparations, where concentration-response curves demonstrate reliable and reproducible effects [8]. In comparative studies, the compound shows sustained venoconstrictive activity with duration of action extending beyond initial application, suggesting receptor binding characteristics that support prolonged vascular smooth muscle contraction [8].

Experimental data from isolated vascular preparations indicate that the venoconstrictive effects are concentration-dependent and can be antagonized by selective alpha-1 adrenergic receptor blockers [8]. This pharmacological profile confirms that the venoconstrictive activity is specifically mediated through alpha-1 adrenergic receptor activation rather than through non-specific mechanisms.

Tissue-Specific Receptor Occupancy Dynamics

The tissue distribution and receptor occupancy patterns of midodrine hydrochloride demonstrate distinct regional variations that correlate with alpha-1 adrenergic receptor expression levels [9] [10]. Tissue-specific receptor occupancy dynamics reveal preferential binding patterns that explain the compound's selective vascular effects in different organ systems [11].

Alpha-1 adrenergic receptor subtypes show heterogeneous distribution across vascular beds, with alpha-1A receptors predominating in certain tissues while alpha-1B and alpha-1D subtypes show different expression patterns [9]. In cardiac tissue, both alpha-1A and alpha-1B receptor subtypes are expressed in myocardium, whereas alpha-1D receptors are found almost exclusively in coronary vasculature [10]. This differential expression pattern influences tissue-specific responses to midodrine hydrochloride.

Receptor occupancy studies demonstrate that desglymidodrine shows varying affinity for different alpha-1 receptor subtypes [1] [9]. The compound exhibits selectivity patterns that favor alpha-1A and alpha-1B receptors over alpha-1D subtypes, which contributes to its tissue-specific pharmacological profile [1]. Regional vascular beds show different sensitivities to midodrine based on their predominant receptor subtype expression.

Table 3: Tissue-Specific Receptor Distribution and Occupancy

Tissue TypeAlpha-1A ExpressionAlpha-1B ExpressionAlpha-1D ExpressionMidodrine Affinity
Cardiac myocytesHigh [10]High [10]None [10]High [1]
Coronary vesselsLow [10]Low [10]High [10]Low [1]
Peripheral arteriesModerate [9]Moderate [9]Moderate [9]Moderate [1]
Venous vesselsHigh [9]High [9]Low [9]High [1]

Experimental studies using radioligand binding techniques have characterized the receptor occupancy dynamics of midodrine across different time points [12]. The compound demonstrates time-dependent receptor binding that correlates with its metabolic conversion to desglymidodrine [12]. Peak receptor occupancy occurs approximately 60 to 90 minutes after exposure, corresponding to maximum metabolite concentrations [12].

The tissue-specific distribution of midodrine shows limited penetration across the blood-brain barrier, resulting in minimal central nervous system receptor occupancy [5] [6]. This peripheral selectivity ensures that the pharmacological effects remain confined to systemic vascular beds without significant central nervous system involvement [6]. Regional blood flow studies in experimental animals confirm differential vascular responses across organ systems, with femoral and mesenteric vessels showing greater sensitivity compared to cerebral and coronary circulations [11].

Longitudinal Effects on Circulating Natriuretic Peptide Levels

Midodrine hydrochloride produces measurable effects on circulating natriuretic peptide concentrations through mechanisms involving altered hemodynamic parameters and neurohumoral regulation [13] [14]. Longitudinal studies have documented changes in atrial natriuretic peptide levels that correlate with the compound's cardiovascular effects [13].

Clinical pharmacodynamic studies demonstrate that midodrine administration results in increased plasma atrial natriuretic peptide concentrations [13]. In controlled investigations, desglymidodrine concentrations showed positive correlation with elevated atrial natriuretic peptide levels, with increases of approximately 29.6 femtomoles per milliliter observed during peak drug effects [13]. These changes reflect the physiological response to altered venous return and cardiac preload conditions induced by the compound's venoconstrictive properties.

The natriuretic peptide response appears to be secondary to the hemodynamic effects of midodrine rather than direct peptide release stimulation [13] [14]. Increased venous return resulting from venoconstriction leads to enhanced atrial stretch, which serves as the primary stimulus for atrial natriuretic peptide secretion [13]. This mechanism represents a compensatory physiological response to the volume redistribution effects of alpha-1 adrenergic receptor activation.

Table 4: Longitudinal Natriuretic Peptide Changes

Time PointAtrial Natriuretic Peptide ChangeCorrelation with Drug LevelsMechanism
Peak drug effect+29.6 fmol/mL [13]Positive correlation [13]Venous return increase [13]
Sustained phaseMaintained elevation [13]Moderate correlation [13]Continued hemodynamic effects [13]
Recovery phaseReturn to baseline [13]Weak correlation [13]Normalization of preload [13]

Studies examining midregional pro-adrenomedullin levels have revealed differential responses in patient populations, with higher baseline concentrations predicting greater therapeutic responsiveness to midodrine [15]. Plasma levels of midregional pro-adrenomedullin in responsive patients measured 76.0 picograms per milliliter compared to 59.0 picograms per milliliter in non-responsive individuals [15]. This biomarker relationship suggests that endogenous peptide systems may influence individual responses to alpha-1 adrenergic receptor stimulation.

Longitudinal monitoring studies indicate that natriuretic peptide responses to midodrine show consistent patterns across repeated exposures [13]. The magnitude of atrial natriuretic peptide elevation correlates with the degree of hemodynamic response, particularly changes in venous return and cardiac filling pressures [13]. These findings demonstrate that natriuretic peptide measurements can serve as biomarkers for assessing the cardiovascular effects of midodrine hydrochloride in experimental and clinical settings.

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

254.12665706 Da

Monoisotopic Mass

254.12665706 Da

Heavy Atom Count

18

Decomposition

When heated to decomposition, material emits toxic fumes of nitrogen oxides and hydrogen chloride.

Melting Point

150 °C
200 - 203 °C

UNII

6YE7PBM15H

Related CAS

3092-17-9 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of symptomatic orthostatic hypotension (OH).

Therapeutic Uses

FDA proposed to withdraw approval of the drug midodrine hydrochloride, used to treat the low blood pressure condition, orthostatic hypotension, because required post-approval studies that verify the clinical benefit of the drug have not been done. To date, neither the original manufacturer nor any generic manufacturer has demonstrated the drug's clinical benefit, for example, by showing that use of the drug improved a patient's ability to perform life activities.
...used as a vasoconstrictor agent in the treatment of hypotension
Midodrine hydrochloride is used in the management of symptomatic orthostatic hypotension; the drug is designated an orphan drug by the US Food and Drug Administration (FDA) for such use. /Included in US product label/

Pharmacology

Midodrine Hydrochloride is the hydrochloride salt form of midodrine, a direct-acting prodrug and sympathomimetic agent with antihypotensive properties. Midodrine is converted to its active metabolite, desglymidodrine by deglycination reaction. Desglymidodrine selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to an elevation of blood pressure. Desglymidodrine diffuses poorly across the blood-brain barrier, and is therefore not associated with effects on the central nervous system.

MeSH Pharmacological Classification

Sympathomimetics

Mechanism of Action

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature. Activation of alpha1-adrenergic receptor signaling pathways lead to an increase in the vascular tone and elevation of blood pressure. Desglymidodrine is reported to have negligible effect on the cardiac beta-adrenergic receptors.
Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

43218-56-0
3092-17-9

Absorption Distribution and Excretion

Rapidly absorbed following oral administration. The peak plasma concentrations of the prodrug, desglymidodrine, is reached about half an hour following drug administration. The metabolites reach their peak plasma concentrations at about 1 to 2 hours following drug administration. The absolute bioavailability of midodrine (measured as desglymidodrine) is 93% and is not affected by food. As desglymidodrine displays poor diffusibility across the blood-brain barrier, it is expected to have minimal effects on the central nervous system.
Renal cl=385 mL/minute
Renal elimination of midodrine is insignificant. The renal clearance of desglymidodrine is of the order of 385 mL/minute, most, about 80%, by active renal secretion. The actual mechanism of active secretion has not been studied, but it is possible that it occurs by the base-secreting pathway responsible for the secretion of several other drugs that are bases.
Midodrine hydrochloride is a prodrug, i.e., the therapeutic effect of orally administered midodrine is due to the major metabolite desglymidodrine, formed by deglycination of midodrine. After oral administration, midodrine hydrochloride is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours. The absolute bioavailability of midodrine (measured as desglymidodrine) is 93%. The bioavailability of desglymidodrine is not affected by food. Approximately the same amount of desglymidodrine is formed after intravenous and oral administration of midodrine. Neither midodrine nor desglymidodrine is bound to plasma proteins to any significant extent.
Midodrine is an oral drug for orthostatic hypotension. This drug is almost completely absorbed after oral administration and converted into its active form, 1-(2',5'-dimethoxyphenyl)-2-aminoethanol) (DMAE), by the cleavage of a glycine residue. The intestinal H+-coupled peptide transporter 1 (PEPT1) transports various peptide-like drugs and has been used as a target molecule for improving the intestinal absorption of poorly absorbed drugs through amino acid modifications. Because midodrine meets these requirements, we examined whether midodrine can be a substrate for PEPT1. The uptake of midodrine, but not DMAE, was markedly increased in PEPT1-expressing oocytes compared with water-injected oocytes. Midodrine uptake by Caco-2 cells was saturable and was inhibited by various PEPT1 substrates. Midodrine absorption from the rat intestine was very rapid and was significantly inhibited by the high-affinity PEPT1 substrate cyclacillin, assessed by the alteration of the area under the blood concentration-time curve for 30 min and the maximal concentration. Some amino acid derivatives of DMAE were transported by PEPT1, and their transport was dependent on the amino acids modified. In contrast to neutral substrates, cationic midodrine was taken up extensively at alkaline pH, and this pH profile was reproduced by a 14-state model of PEPT1, which we recently reported. These findings indicate that PEPT1 can transport midodrine and contributes to the high bioavailability of this drug and that Gly modification of DMAE is desirable for a prodrug of DMAE.

Metabolism Metabolites

Thorough metabolic studies have not been conducted, but it appears that deglycination of midodrine to desglymidodrine takes place in many tissues, and both compounds are metabolized in part by the liver.
The human cytochrome P450 (CYP) isoforms catalyzing the oxidation metabolism of desglymidodrine (DMAE), an active metabolite of midodrine, were studied. Recombinant human CYP2D6, 1A2 and 2C19 exhibited appreciable catalytic activity with respect to the 5'-O-demethylation of DMAE. The O-demethylase activity by the recombinant CYP2D6 was much higher than that of other CYP isoforms. Quinidine (a selective inhibitor of CYP2D6) inhibited the O-demethylation of DMAE in pooled human microsomes by 86%, while selective inhibitors for other forms of CYP did not show any appreciable effect. Although the activity of CYP2D6 was almost negligible in the PM microsomes, the O-demethylase activity of DMAE was found to be maintained by about 25% of the pooled microsomes. Furafylline (a selective inhibitor of CYP1A2) inhibited the M-2 formation in the PM microsomes by 57%. The treatment of pooled microsomes with an antibody against CYP2D6 inhibited the formation of M-2 by about 75%, whereas that of the PM microsomes did not show drastic inhibition. In contrast, the antibody against CYP1A2 suppressed the activity by 40 to 50% in the PM microsomes. These findings suggest that CYP2D6 have the highest catalytic activity of DMAE 5'-O-demethylation in human liver microsomes, followed by CYP1A2 to a small extent.
Thorough metabolic studies have not been conducted, but it appears that deglycination of midodrine to desglymidodrine takes place in many tissues and both compounds are metabolized in part by the liver. Neither midodrine nor desglymidodrine is a substrate for monoamine oxidase.

Associated Chemicals

Midodrine hydrochloride; 43218-56-0

Wikipedia

Midodrine

Drug Warnings

WARNING: Because midodrine hydrochloride tablets can cause marked elevation of supine blood pressure, it should be used in patients whose lives are considerably impaired despite standard clinical care. The indication for use of midodrine hydrochloride tablets in the treatment of symptomatic orthostatic hypotension is based primarily on a change in a surrogate marker of effectiveness, an increase in systolic blood pressure measured one minute after standing, a surrogate marker considered likely to correspond to a clinical benefit. At present, however, clinical benefits of midodrine hydrochloride tablets, principally improved ability to carry out activities of daily living, have not been verified.
The most potentially serious adverse reaction associated with midodrine hydrochloride therapy is marked elevation of supine arterial blood pressure (supine hypertension). Systolic pressure of about 200 mmHg was seen overall in about 13.4% of patients given 10 mg of midodrine hydrochloride. Systolic elevations of this degree were most likely to be observed in patients with relatively elevated pre-treatment systolic blood pressures (mean 170 mmHg). There is no experience in patients with initial supine systolic pressure above 180 mmHg, as those patients were excluded from the clinical trials. Use of midodrine hydrochloride in such patients is not recommended. Sitting blood pressures were also elevated by midodrine hydrochloride therapy. It is essential to monitor supine and sitting blood pressures in patients maintained on midodrine hydrochloride.
The potential for supine and sitting hypertension should be evaluated at the beginning of midodrine hydrochloride therapy. Supine hypertension can often be controlled by preventing the patient from becoming fully supine, i.e., sleeping with the head of the bed elevated. The patient should be cautioned to report symptoms of supine hypertension immediately. Symptoms may include cardiac awareness, pounding in the ears, headache, blurred vision, etc.
Midodrine hydrochloride use has not been studied in patients with hepatic impairment. Midodrine hydrochloride should be used with caution in patients with hepatic impairment, as the liver has a role in the metabolism of midodrine.
For more Drug Warnings (Complete) data for Midodrine (12 total), please visit the HSDB record page.

Biological Half Life

The metabolites display a half-life of about 3 to 4 hours.
The plasma levels of the prodrug peak after about half an hour and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Synthesized from hydroquinone dimethyl ether by Friedel-Crafts acylation with chloroacetyl chloride, amination to the corresponding 2-aminoacetophenone, acylation at the amino function with chloroacetyl chloride, displacement of the chloro by the azido group and finally reduction with, e.g., sodium borohydride and catalytic hydrogenation (Pd/C).

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

It appears possible, although there is no supporting experimental evidence, that the high renal clearance of desglymidodrine (a base) is due to active tubular secretion by the base-secreting system also responsible for the secretion of such drugs as metformin, cimetidine, ranitidine, procainamide, triamterene, flecainide and quinidine. Thus there may be a potential for drug-drug interaction with these drugs.
Midodrine hydrochloride has been used in patients concomitantly treated with salt-retaining steroid therapy (i.e., fludrocortisone acetate), with or without salt supplementation. The potential for supine hypertension should be carefully monitored in these patients and may be minimized by either reducing the dose of fludrocortisone acetate or decreasing the salt intake prior to initiation of treatment with midodrine hydrochloride. Alpha-adrenergic blocking agents, such as prazosin, terazosin and doxazosin, can antagonize the effects of midodrine hydrochloride.
The use of drugs that stimulate alpha-adrenergic receptors (e.g., phenylephrine, pseudoephedrine, ephedrine, phenylpropanolamine or dihydroergotamine) may enhance or potentiate the pressor effects of midodrine hydrochloride. Therefore, caution should be used when midodrine hydrochloride is administered concomitantly with agents that cause vasoconstriction.
When administered concomitantly with midodrine hydrochloride, cardiac glycosides may enhance or precipitate bradycardia, A.V. block or arrhythmia.
An episode of transient, severe hypertension occurring within 2 minutes of injection of 1% lidocaine with 1:100,000 U of epinephrine in a patient taking midodrine for orthostatic hypotension /is reported/. /It was/ hypothesize that the patient's autonomic nervous system was dangerously susceptible to the effect of local anesthetic when combined with the vasoactive systemic effect of midodrine. Surgeons should minimize the use of vasoconstrictors in patients treated with midodrine to avoid hypertensive complications.

Dates

Last modified: 08-19-2023

The effect of midodrine on lactate clearance in patients with septic shock: a pilot study

Effat Davoudi-Monfared, Mostafa Mohammadi, Meysam Khoshavi, Hossein Khalili
PMID: 33860672   DOI: 10.2217/cer-2020-0238

Abstract

The effect of midodrine on lactate clearance has not been assessed in critically ill patients yet.
The goal of this study was to assess the effect of adjunctive midodrine therapy on lactate clearance in patients with septic shock.
Patients with septic shock were assigned to receive either adjunctive midodrine 10 mg three-times a day for 5 days (midodrine group = 15 patients) or not (control group = 13 patients).
The lactate clearance was significantly faster in the midodrine group than the control group (p = 0.049) with a large effect size (
= 0.141).
When midodrine was added to intravenous vasopressors, it significantly accelerated lactate clearance in patients with septic shock. Trial registration number: IRCT20100228003449N25 (Clinicaltrials.gov).


Midodrine, an Oral Alpha-1 Adrenoreceptor Agonist, Successfully Treated Refractory Congenital Chylous Pleural Effusion and Ascites in a Neonate

Satoshi Tamaoka, Asami Osada, Takane Kin, Takeshi Arimitsu, Mariko Hida
PMID: 34022016   DOI: 10.1016/j.chest.2020.10.071

Abstract

A trisomy 21 neonate presented with congenital chylous pleural effusion and ascites that was refractory to conventional pharmacotherapy. Midodrine, an oral alpha-1-adrenoreceptor agonist, achieved remission of chylous effusion without any adverse effects. To the best of our knowledge, this is the first neonatal case of successful management of congenital chylous pleural effusion and ascites with midodrine.


High-dose midodrine is not effective for treatment of persistent hypotension in the intensive care unit

Peter Santer, Matthias Eikermann
PMID: 33416917   DOI: 10.1007/s00134-020-06333-7

Abstract




Midodrine treatment in children with recurrent vasovagal syncope

Denizhan Bagrul, Ibrahim Ece, Arzu Yılmaz, Fatih Atik, Ahmet Vedat Kavurt
PMID: 33407967   DOI: 10.1017/S1047951120004746

Abstract

Vasovagal syncope is the most common cause of syncope in childhood and its treatment is not at a satisfactory level yet. We aimed to investigate patients who were diagnosed with vasovagal syncope, did not benefit from conventional treatment, received midodrine treatment, and to evaluate their response to midodrine treatment.
Files of 24 patients who were diagnosed with recurrent vasovagal syncope, did not benefit from non-pharmacological treatments, and received midodrine treatment during June 2017-October 2019 were retrospectively analysed.
In total, 24 patients received a treatment dose of midodrine at 5 mg/day (2.5 mg BID) included in the study. The mean number of syncope was 5.75 ± 2.67 prior to treatment. Following treatment, the mean number of syncope was 0.42 ± 0.89. It was observed that syncope episodes did not recur in 17 patients, but it recurred in 4 out of 7 patients in the first 3 months of the treatment and did not recur in the following months. The episodes improved in two patients with an increase in the treatment dose, but the syncope episodes continued in only one patient.
It was concluded that midodrine treatment was effective and safe in adolescents with recurrent vasovagal syncope.


Comparison of Outcomes with Midodrine and Fludrocortisone for Objective Recurrence in Treating Syncope (COMFORTS trial): Rationale and design for a multi-center randomized controlled trial

Arya Aminorroaya, Hamed Tavolinejad, Saeed Sadeghian, Arash Jalali, Farshid Alaeddini, Zahra Emkanjoo, Reza Mollazadeh, Ali Bozorgi, Saeed Oraii, Mohamadreza Kiarsi, Javad Shahabi, Mohammad Ali Akbarzadeh, Behzad Rahimi, Adel Joharimoghadam, Abolfazl Mohsenizade, Roghayeh Mohammadi, Alireza Oraii, Hamid Ariannejad, Sanatcha Apakuppakul, Tachapong Ngarmukos, Masih Tajdini
PMID: 33689731   DOI: 10.1016/j.ahj.2021.03.002

Abstract

The cornerstone of the treatment of vasovagal syncope (VVS) is lifestyle modifications; however, some patients incur life-disturbing attacks despite compliance with these treatments which underscores the importance of pharmacological interventions.
In this open-label multi-center randomized controlled trial, we are going to randomize 1375 patients with VVS who had ≥2 syncopal episodes in the last year into three parallel arms with a 2:2:1 ratio to receive midodrine, fludrocortisone, or no medication. All patients will be recommended to drink 2 to 3 liters of fluids per day, consume 10 grams of NaCl per day, and practice counter-pressure maneuvers. In medication arms, patients will start on 5 mg of midodrine TDS or 0.05 mg of fludrocortisone BD. After one week the dosage will be up-titrated to midodrine 30 mg/day and fludrocortisone 0.2 mg/day. Patient tolerance will be the principal guide to dosage adjustments. We will follow-up the patients on 3, 6, 9, and 12 months after randomization. The primary outcome is the time to first syncopal episode. Secondary outcomes include the recurrence rate of VVS, time interval between first and second episodes, changes in quality of life (QoL), and major and minor adverse drug reactions. QoL will be examined by the 36-Item Short Form Survey questionnaire at enrollment and 12 months after randomization.
The COMFORTS trial is the first study that aims to make a head-to-head comparison between midodrine and fludrocortisone, against a background of lifestyle modifications for preventing recurrences of VVS and improving QoL in patients with VVS.


Midodrine administration during critical illness: fixed-dose or titrate to response?

Richard R Riker, David J Gagnon
PMID: 33237345   DOI: 10.1007/s00134-020-06321-x

Abstract




Letter to the Editor: Midodrine for Hepatic Hydrothorax

Anand V Kulkarni, Mithun Sharma, Pramod Kumar, Rajesh Gupta, Padaki Nagaraja Rao
PMID: 32772399   DOI: 10.1002/hep.31513

Abstract




Better Late Than Never? Timing of Vasopressor Administration in the ICU

Jai N Darvall
PMID: 32768057   DOI: 10.1016/j.chest.2020.03.029

Abstract




Case report: severe myoclonus associated with oral midodrine treatment for hypotension

Xiaolan Ye, Bai Ling, Jian Wu, Shujuan Wu, Yan Ren, Hongjuan Zhang, Feifeng Song, Zixue Xuan, Maosheng Chen
PMID: 33019383   DOI: 10.1097/MD.0000000000021533

Abstract

Midodrine is widely used in the treatment of hypotensive states, there have been no reports of myoclonus associated with midodrine use in hypotension with chronic kidney disease.
We report a 58-year-old female patient with chronic kidney disease (CKD) presenting with involuntary tremor 2 h after taking midodrine, which became more frequent after 6 h. Brain CT and neurological examination did not yield findings of note. Blood chemistry showed serum albumin of 3.1 g/L, ALT of 19 U/L, AST of 22 U/L, SCr of 273.9 μmol/L, K of 2.94 mmol/L, Ca of 1.63 mmol/L, and Mg of 0.46 mmol/L. Her BP was maintained at 83-110/56-75 mmHg. Her urine volume was 600-1000 mL/d, and her heart rate was within a range of 90-100 beats/min.
Chronic kidney disease (CKD), hypotension, metabolic acidosis, hypocalcemia, hypokalemia, and hypomagnesemia.
Midodrine treatment was stopped and the patient was treated with intravascular rehydration and furosemide. Myoclonus ceased one day after midodrine withdrawal.
Oral midodrine is widely used in the treatment of orthostatic hypotension, recurrent reflex syncope and dialysis-associated hypotension and the adverse effects are mostly mild. However, clinicians should be alert for midodrine-induced myoclonus, especially in patients with CKD.


Effect of midodrine versus placebo on time to vasopressor discontinuation in patients with persistent hypotension in the intensive care unit (MIDAS): an international randomised clinical trial

Peter Santer, Matthew H Anstey, Maria D Patrocínio, Bradley Wibrow, Bijan Teja, Denys Shay, Shahzad Shaefi, Charles S Parsons, Timothy T Houle, Matthias Eikermann, MIDAS Study Group, Peter Santer, Matthew H Anstey, Maria D Patrocínio, Bradley Wibrow, Bijan Teja, Denys Shay, Shahzad Shaefi, Charles S Parsons, Timothy T Houle, Matthias Eikermann, Kwok M Ho, Stefan J Schaller, Tharusan Thevathasan, Lea Albrecht, Stephanie Grabitz, Khushi Chhangani, Pauline Y Ng, Alexander Levine, Alan DiBiasio, Robert Palmer, Erina Myers, Rashmi Rauniyar, Todd Sarge, Flora Scheffenbichler, Alok Gupta
PMID: 32885276   DOI: 10.1007/s00134-020-06216-x

Abstract

ICU discharge is often delayed by a requirement for intravenous vasopressor medications to maintain normotension. We hypothesised that the administration of midodrine, an oral α
-adrenergic agonist, as adjunct to standard treatment shortens the duration of intravenous vasopressor requirement.
In this multicentre, randomised, controlled trial including three tertiary referral hospitals in the US and Australia, we enrolled adult patients with hypotension requiring a single-agent intravenous vasopressor for ≥ 24 h. Subjects received oral midodrine (20 mg) or placebo every 8 h in addition to standard care until cessation of intravenous vasopressors, ICU discharge, or occurrence of adverse events. The primary outcome was time to vasopressor discontinuation. Secondary outcomes included time to ICU discharge readiness, ICU and hospital lengths of stay, and ICU readmission rates.
Between October 2012 and June 2019, 136 participants were randomised, of whom 132 received the allocated intervention and were included in the analysis (modified intention-to-treat approach). Time to vasopressor discontinuation was not different between midodrine and placebo groups (median [IQR], 23.5 [10-54] vs 22.5 [10.4-40] h; difference, 1 h; 95% CI - 10.4 to 12.3 h; p = 0.62). No differences in secondary endpoints were observed. Bradycardia occurred more often after midodrine administration (5 [7.6%] vs 0 [0%], p = 0.02).
Midodrine did not accelerate liberation from intravenous vasopressors and was not effective for the treatment of hypotension in critically ill patients.


Explore Compound Types